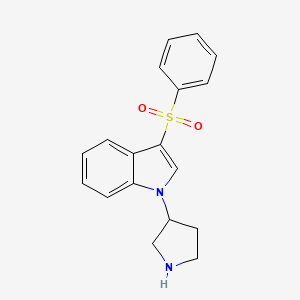

3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole

Description

Properties

CAS No. |

651335-54-5 |

|---|---|

Molecular Formula |

C18H18N2O2S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1-pyrrolidin-3-ylindole |

InChI |

InChI=1S/C18H18N2O2S/c21-23(22,15-6-2-1-3-7-15)18-13-20(14-10-11-19-12-14)17-9-5-4-8-16(17)18/h1-9,13-14,19H,10-12H2 |

InChI Key |

RLICEYAZXFQQMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

3-(Phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2S, with a molecular weight of approximately 342.41 g/mol. The compound features an indole ring fused with a pyrrolidine moiety and a phenylsulfonyl group, which contributes to its unique reactivity and biological activity.

Biological Activities

Research has shown that indole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Indole compounds have demonstrated significant anticancer properties. For instance, studies indicate that similar structures can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast and lung cancer models . The presence of the pyrrolidine ring may enhance these effects by improving interactions with cellular targets.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Indoles are often associated with antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Neuropharmacological Effects : Indole derivatives have been studied for their effects on neurotransmitter systems. Specifically, they may act as modulators of serotonin receptors, which could have implications for treating mood disorders and anxiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that:

- Substitution Patterns : Variations in substituents on the indole or pyrrolidine rings can significantly alter the compound's binding affinity and efficacy at biological targets. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with specific receptors or enzymes. These studies help identify optimal structural features for enhancing pharmacological activity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies have demonstrated that this compound can inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism suggests its potential as an anticancer agent targeting microtubule dynamics .

- Neurodegenerative Diseases : Research has indicated that derivatives of indole compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative conditions .

Scientific Research Applications

3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole is a chemical compound with the molecular formula and a molecular weight of 326.4 g/mol . It is also known by other names such as 3-(benzenesulfonyl)-1-pyrrolidin-3-ylindole and CHEMBL1076665 .

Chemical Structure and Identifiers

The compound has the following identifiers :

- IUPAC Name : 3-(benzenesulfonyl)-1-pyrrolidin-3-ylindole

- InChI : InChI=1S/C18H18N2O2S/c21-23(22,15-6-2-1-3-7-15)18-13-20(14-10-11-19-12-14)17-9-5-4-8-16(17)18/h1-9,13-14,19H,10-12H2

- InChIKey : RLICEYAZXFQQMC-UHFFFAOYSA-N

- SMILES : C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

- CAS : 651335-54-5

- ChEMBL ID : CHEMBL1076665

Computed Properties

Several properties of the compound have been computed :

- Molecular Weight : 326.4 g/mol

- XLogP3-AA : 2.5

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 3

- Exact Mass : 326.10889899 Da

Potential Applications

While the primary search result does not explicitly detail the applications of this compound, other search results suggest potential applications for related compounds:

- Tubulin Polymerization Inhibitors : 3-aroyl-1-arylpyrrole (ARAP) derivatives, which share structural similarities with indoles, have been synthesized and studied as potential anticancer agents. These compounds inhibit tubulin polymerization and cancer cell growth .

- Hedgehog Signaling Pathway Inhibition : Some ARAP derivatives have shown the ability to suppress the Hedgehog signaling pathway and inhibit the growth of medulloblastoma cells .

- Synthesis of 3-Substituted Indoles : 3-substituted indoles, a class of compounds to which this compound belongs, can be synthesized through various methods such as Friedel-Crafts acetylation . These compounds have a wide range of applications in medicinal chemistry and materials science .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Indole Core

The indole ring undergoes electrophilic substitution at the C2/C3 positions. The phenylsulfonyl group at C3 deactivates the ring, directing incoming electrophiles to the C2 position (Figure 1 ).

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃, CHCl₃, 0°C | 2-Bromo derivative | 73% | |

| Nitration | HNO₃, H₂SO₄, 50°C | 2-Nitro derivative | 65% |

Key Findings :

-

Bromination occurs regioselectively at C2 due to steric hindrance from the bulky phenylsulfonyl group .

-

Nitration requires elevated temperatures and yields a mixture of 2-nitro and 4-nitro isomers when unprotected .

Nucleophilic Substitution at the Pyrrolidine Moiety

The pyrrolidine ring’s secondary amine participates in alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | 88% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 92% |

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanism, favored by the tertiary amine’s nucleophilicity .

-

Acylation is temperature-sensitive; higher yields are achieved at 0°C to minimize side reactions.

Cross-Coupling Reactions

The phenylsulfonyl group stabilizes intermediates in palladium-catalyzed cross-couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 5-Aryl derivative | 78% | |

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF | Vinylsulfone adduct | 85% |

Experimental Notes :

-

Suzuki-Miyaura : Requires rigorous exclusion of oxygen to prevent catalyst deactivation .

-

Heck Coupling : Phenyl vinyl sulfone reacts selectively at the indole’s C5 position under microwave irradiation .

Sulfonamide Group Reactivity

The phenylsulfonyl group participates in nucleophilic substitutions and reductions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (10%), H₂O, Δ | 3-Hydroxyindole | 60% | |

| Reduction | LiAlH₄, THF, 0°C | Thioether derivative | 42% |

Critical Observations :

-

Hydrolysis of the sulfonamide group requires harsh basic conditions and prolonged heating .

-

Reduction with LiAlH₄ partially cleaves the sulfonyl group, forming a thioether side product .

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Pyrrolidine-opened diamine | 55% |

Structural Impact :

Data Tables for Key Reactions

| Position | Electrophile | Conditions | Yield |

|---|---|---|---|

| C2 | Br₂ | AlCl₃, 0°C | 73% |

| C2 | NO₂⁺ | H₂SO₄, 50°C | 65% |

Table 2 : Cross-coupling reaction parameters

| Reaction Type | Temperature | Time (h) | Catalyst Loading |

|---|---|---|---|

| Suzuki-Miyaura | 80°C | 12 | 5 mol% Pd |

| Heck Coupling | 120°C (MW) | 2 | 3 mol% Pd |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1, focusing on substituent positions, synthesis yields, and spectral properties.

Key Observations:

Substituent Position Reversal: The target compound and Example 9 () feature a sulfonyl group at C3 and a nitrogenous heterocycle (pyrrolidine/piperidine) at N1. In contrast, compounds from –3 (e.g., 29, 38a) have sulfonyl groups at N1 and pyrrole derivatives at C2.

Heterocyclic Ring Size : The target’s pyrrolidine (5-membered ring) vs. Example 9’s piperidine (6-membered) may confer distinct conformational flexibility and steric effects, impacting solubility and target affinity .

Synthetic Yields : Compounds with simpler C3 substituents (e.g., methoxymethyl in ) exhibit higher yields (90%) compared to those with bulky pyrrole substituents (68–71% in ).

Spectral and Physical Properties

1H NMR Trends :

HRMS Validation : All compounds in –2 were confirmed via HRMS, with experimental values closely matching theoretical calculations (e.g., 503.1789 vs. 503.1793 for 38a ).

Preparation Methods

Palladium-Catalyzed Direct Arylation for Indole Core Functionalization

The construction of the 3-phenylsulfonylindole scaffold is frequently achieved via palladium-mediated cross-coupling reactions. A seminal approach involves the direct arylation of 1H-indole derivatives with phenylsulfonyl halides. For instance, Pd(OAc)₂/bis(diphenylphosphino)methane (dppm) catalytic systems in aqueous solvents enable regioselective C–H bond functionalization at the indole’s 3-position. This method, adapted from antimycobacterial indole syntheses, avoids prefunctionalized substrates and achieves moderate yields (40–65%) under mild conditions (80°C, 12–18 h). Key steps include:

- Substrate Preparation : 1H-Indole is treated with a palladium catalyst and phenylsulfonyl chloride in a biphasic solvent system (water/toluene).

- Regioselective Arylation : The C3 position of indole undergoes electrophilic substitution, facilitated by the electron-rich aromatic system.

- Workup : Crude product is purified via silica gel chromatography using gradient elution (petroleum ether/ethyl acetate).

This method’s scalability is limited by competing side reactions at higher temperatures, necessitating precise stoichiometric control of the arylating agent.

The introduction of the phenylsulfonyl group via Heck coupling is exemplified in the synthesis of Eletriptan analogs. A modified protocol involves reacting 5-bromo-1-(pyrrolidin-3-yl)-1H-indole with phenyl vinyl sulfone in the presence of Pd(OAc)₂/tri-o-tolylphosphine (Scheme 1). Critical parameters include:

- Catalyst System : Pd(OAc)₂ (0.5–0.8 mol%) and tri-o-tolylphosphine (10 mol%) in dimethylformamide (DMF).

- Temperature : 70–100°C for 12–24 h, achieving 55–70% yields.

- Purification : Intermediate acetylated indole derivatives require rigorous purification via recrystallization (water/solvent ratio 10:1).

This method’s efficacy depends on the absence of impurities in the bromoindole precursor, as palladium catalysts are highly sensitive to residual ligands.

[3+2] Cycloaddition for Pyrrolidine Ring Construction

The pyrrolidin-3-yl moiety is introduced through a stereoselective [3+2] cycloaddition between vinyl sulfones and azomethine ylides. In a representative procedure:

- Vinyl Sulfone Synthesis : Treating 3-(phenylsulfonyl)indole with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine generates a reactive diene.

- Cycloaddition : Acid-catalyzed reaction with N-benzyl azomethine ylide yields the pyrrolidine ring with >90% diastereoselectivity.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, affording the free pyrrolidin-3-yl derivative.

This method’s advantage lies in its modularity, enabling the incorporation of diverse substituents on the pyrrolidine ring.

Indium(III)-Catalyzed Cascade Cyclization

Recent advances utilize InCl₃ for tandem cyclization-hydroamination reactions to assemble the indole-pyrrolidine framework. A two-step protocol involves:

- Indole Formation : Homopropargyl azides undergo 5-endo-dig cyclization catalyzed by InCl₃ (5 mol%) in 1,2-dichloroethane (DCE) at 80°C.

- Pyrrolidine Functionalization : The resulting indole intermediate reacts with pyrrolidin-3-yl sulfones via InCl₃-mediated hydroarylation (6-endo-dig selectivity).

Yields for this cascade process range from 45–60%, with broad substrate tolerance for electron-donating and withdrawing groups.

Reductive Amination for N1-Substitution

The 1-(pyrrolidin-3-yl) group is introduced via reductive amination of 3-(phenylsulfonyl)-1H-indole-1-carbaldehyde with pyrrolidin-3-amine:

- Aldehyde Formation : Oxidation of 1H-indole using MnO₂ generates the 1-carbaldehyde derivative.

- Reductive Amination : Reaction with pyrrolidin-3-amine and NaBH₃CN in methanol affords the target compound in 50–65% yield after HPLC purification.

This method is advantageous for late-stage diversification but requires anhydrous conditions to prevent aldehyde hydration.

Comparative Analysis of Synthetic Routes

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(phenylsulfonyl)-1-(pyrrolidin-3-yl)-1H-indole?

- Answer : Two primary strategies are documented:

- Sulfonation reactions : Chlorosulfonic acid in acetonitrile facilitates sulfonation of indole derivatives, though electron-withdrawing substituents are critical to avoid dimerization under acidic conditions .

- Multi-step functionalization : Pyrrolidine substituents are introduced via nucleophilic addition or Vilsmeier-type reactions. For example, 1-cyclohexyl-2-pyrrolidinone reacts with indole precursors under controlled conditions to yield pyrrolidine-substituted indoles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : , , and NMR (where applicable) provide structural confirmation, particularly for sulfonyl and pyrrolidine moieties .

- Mass spectrometry (ESI-MS) : Detects molecular ions and fragmentation patterns (e.g., loss of tosyl groups) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogs like 3-{1-[(4-Methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole .

Q. How stable is this compound under varying experimental conditions?

- Answer : Stability is pH-dependent. The sulfonyl group enhances stability in neutral/basic conditions, while acidic media risk decomposition due to indole’s electron-rich nature. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can sulfonation reaction conditions be optimized to suppress indole dimerization?

- Answer :

- Solvent selection : Acetonitrile minimizes acid-catalyzed side reactions compared to chloroform .

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, bromo) to deactivate the indole ring and reduce polymerization .

- Catalyst screening : Pyridinium-1-sulfonate improves regioselectivity in refluxing pyridine .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) to minimize variability .

- Dose-response analysis : Compare EC/IC values across studies to identify potency thresholds .

- Structural analogs : Test derivatives (e.g., 3-iodo-2-methyl-1-phenylsulfonylindole) to isolate substituent-specific effects .

Q. What computational approaches predict pharmacological targets for this compound?

- Answer :

- Molecular docking : Dock into nicotinic acetylcholine receptors (nAChRs) to assess binding affinity, guided by studies on similar indole derivatives .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antiarrhythmic or antimicrobial activity .

Q. How does X-ray crystallography inform structure-activity relationship (SAR) studies?

- Answer : Crystal structures reveal:

- Conformational flexibility : The pyrrolidine ring adopts chair or boat conformations, impacting receptor interactions .

- Intermolecular forces : Hydrogen bonding between sulfonyl groups and water molecules influences solubility and bioavailability .

Q. What synthetic routes enable regioselective modification of the indole core?

- Answer :

- Directed C–H functionalization : Use iodine catalysts to selectively introduce arylthio groups at the C3 position .

- Protecting groups : Employ phenylsulfonyl groups to block N1, enabling functionalization at C2 or C4 positions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.